molecular formula C68H101N15O21 B12775811 Unii-Y2E6MZ66ZG CAS No. 410075-17-1

Unii-Y2E6MZ66ZG

Katalognummer: B12775811
CAS-Nummer: 410075-17-1
Molekulargewicht: 1464.6 g/mol
InChI-Schlüssel: PCRUUJKLLRBJEY-SEWGBTTKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Unii-Y2E6MZ66ZG is a unique chemical compound identified by its specific molecular structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Unii-Y2E6MZ66ZG typically involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reactants: The process begins with specific reactants that undergo a series of reactions.

    Reaction Conditions: These reactions often require controlled temperatures, pressures, and catalysts to ensure the desired product is formed.

    Purification: After the initial synthesis, the compound is purified using techniques such as crystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Automation: Implementing automated systems to monitor and control reaction conditions.

    Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing and analysis.

Analyse Chemischer Reaktionen

Types of Reactions

Unii-Y2E6MZ66ZG undergoes various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized products.

    Reduction: Reacting with reducing agents to form reduced products.

    Substitution: Undergoing substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Unii-Y2E6MZ66ZG has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological assays and studies to understand cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism by which Unii-Y2E6MZ66ZG exerts its effects involves:

    Molecular Targets: Binding to specific molecular targets within cells.

    Pathways: Modulating biochemical pathways to produce desired effects.

    Interactions: Interacting with other molecules to enhance or inhibit specific reactions.

Eigenschaften

CAS-Nummer

410075-17-1

Molekularformel

C68H101N15O21

Molekulargewicht

1464.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C68H101N15O21/c1-34(2)25-43(79-65(100)55(69)36(5)6)60(95)78-46(29-54(89)90)61(96)77-45(27-40-15-11-10-12-16-40)59(94)74-39(9)66(101)83-24-14-18-51(83)67(102)82-23-13-17-50(82)64(99)71-30-52(87)72-37(7)56(91)81-49(33-85)62(97)73-38(8)57(92)76-44(28-41-19-21-42(86)22-20-41)58(93)70-31-53(88)75-48(32-84)63(98)80-47(68(103)104)26-35(3)4/h10-12,15-16,19-22,34-39,43-51,55,84-86H,13-14,17-18,23-33,69H2,1-9H3,(H,70,93)(H,71,99)(H,72,87)(H,73,97)(H,74,94)(H,75,88)(H,76,92)(H,77,96)(H,78,95)(H,79,100)(H,80,98)(H,81,91)(H,89,90)(H,103,104)/t37-,38-,39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,55-/m0/s1

InChI-Schlüssel

PCRUUJKLLRBJEY-SEWGBTTKSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.